molecular formula C27H29NO8 B11134724 6-[({[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]hexanoic acid

6-[({[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]hexanoic acid

Cat. No.: B11134724
M. Wt: 495.5 g/mol
InChI Key: MPKBTQBMBNNQNC-UHFFFAOYSA-N
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Description

6-(2-{[3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)HEXANOIC ACID is a complex organic compound that features a unique structure combining elements of benzodioxepin and chromen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-{[3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)HEXANOIC ACID involves multiple steps. The initial step typically includes the preparation of the benzodioxepin and chromen intermediates. These intermediates are then coupled through a series of reactions involving acylation and amidation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

6-(2-{[3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)HEXANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms of the compound .

Scientific Research Applications

6-(2-{[3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)HEXANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-{[3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)HEXANOIC ACID involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C27H29NO8

Molecular Weight

495.5 g/mol

IUPAC Name

6-[[2-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxochromen-7-yl]oxyacetyl]amino]hexanoic acid

InChI

InChI=1S/C27H29NO8/c1-17-26(18-7-10-21-23(14-18)34-13-5-12-33-21)27(32)20-9-8-19(15-22(20)36-17)35-16-24(29)28-11-4-2-3-6-25(30)31/h7-10,14-15H,2-6,11-13,16H2,1H3,(H,28,29)(H,30,31)

InChI Key

MPKBTQBMBNNQNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)NCCCCCC(=O)O)C3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

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